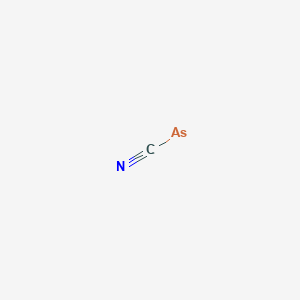
Cyanoarsine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Arsinous cyanide is a chemical compound that contains arsenic and cyanide groups. It is known for its high toxicity and potential applications in various fields of scientific research. The compound is of interest due to its unique chemical properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Arsinous cyanide can be synthesized through various methods. One common approach involves the reaction of arsenic trichloride with potassium cyanide under controlled conditions. The reaction typically requires an inert atmosphere and careful temperature control to prevent decomposition or unwanted side reactions.
Industrial Production Methods
Industrial production of arsinous cyanide is less common due to its high toxicity and the stringent safety measures required. when produced, it is typically done in specialized facilities with advanced safety protocols to handle and contain the compound.
Analyse Chemischer Reaktionen
Types of Reactions
Arsinous cyanide undergoes several types of chemical reactions, including:
Oxidation: It can be oxidized to form arsenic oxides and cyanogen.
Reduction: Reduction reactions can convert it to arsenic and hydrogen cyanide.
Substitution: It can participate in substitution reactions where the cyanide group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in reactions with arsinous cyanide include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from reactions involving arsinous cyanide depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield arsenic oxides and cyanogen, while reduction reactions can produce arsenic and hydrogen cyanide.
Wissenschaftliche Forschungsanwendungen
Arsinous cyanide has several applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical synthesis processes.
Industry: It is used in specialized industrial processes that require its unique chemical properties.
Wirkmechanismus
The mechanism of action of arsinous cyanide involves its interaction with cellular components. It binds to enzymes containing ferric ions, inhibiting their function and disrupting cellular respiration. This leads to cellular hypoxia and metabolic acidosis, ultimately causing cell death. The compound’s high affinity for ferric ions makes it particularly effective at inhibiting cytochrome c oxidase in the mitochondrial electron transport chain.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds to arsinous cyanide include:
Hydrogen cyanide: Known for its high toxicity and use in various industrial processes.
Sodium cyanide: Commonly used in mining and electroplating.
Potassium cyanide: Used in organic synthesis and electroplating.
Uniqueness
Arsinous cyanide is unique due to the presence of both arsenic and cyanide groups, which confer distinct chemical properties and reactivity. Its combination of high toxicity and specific reactivity makes it valuable for certain specialized applications in scientific research and industry.
Eigenschaften
Molekularformel |
CAsN |
|---|---|
Molekulargewicht |
100.939 g/mol |
InChI |
InChI=1S/CAsN/c2-1-3 |
InChI-Schlüssel |
LDUYJUKQQJQYOS-UHFFFAOYSA-N |
Kanonische SMILES |
C(#N)[As] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![4,4'-[1,4-Phenylenebis(oxy)]bis(2-phenyl-1H-isoindole-1,3(2H)-dione)](/img/structure/B14640733.png)
![(1E)-3-[2-(Ethenyloxy)ethyl]-1-(2-methylpropyl)triaz-1-ene](/img/structure/B14640751.png)
![1-Methoxy-4-{2-nitro-1-[4-(propan-2-yl)phenyl]propyl}benzene](/img/structure/B14640753.png)
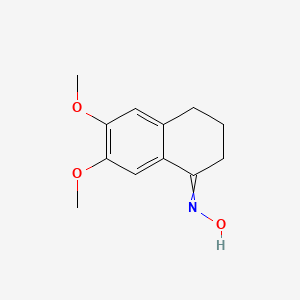
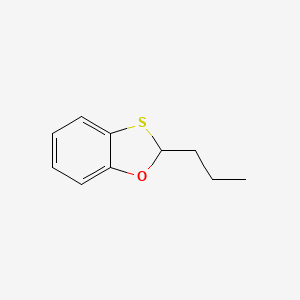
![1,4-Benzenedicarbonitrile, 2-[(4-methoxyphenyl)thio]-](/img/structure/B14640763.png)
![N,N,N'-Trimethyl-N'-[5-(2-methylpropyl)-1,2-oxazol-3-yl]urea](/img/structure/B14640764.png)
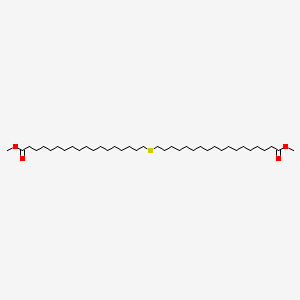



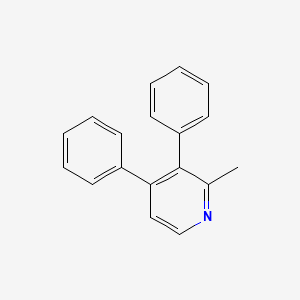
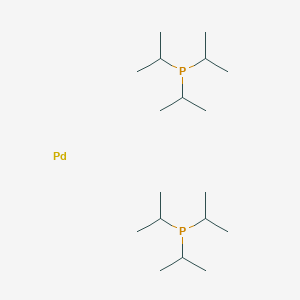
![2-[(E)-(1-Aminoprop-2-en-1-ylidene)amino]-2-methylpropane-1-sulfonic acid](/img/structure/B14640810.png)
